N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide
Description
This compound features a central ethanediamide (oxamide) backbone linking two distinct moieties:
- A 2H-1,3-benzodioxol-5-ylmethyl group (a methyl-substituted benzodioxole ring system).
- A 2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl group (a hydroxyethyl chain attached to a bithiophene unit).
The ethanediamide linker facilitates hydrogen bonding, critical for molecular recognition in enzyme inhibition .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-13(16-5-6-18(29-16)17-2-1-7-28-17)10-22-20(25)19(24)21-9-12-3-4-14-15(8-12)27-11-26-14/h1-8,13,23H,9-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQDJPCWSOEIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety and a bithiophene group, which are known for their biological activity. The molecular formula is , with a molecular weight of approximately 490.49 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 490.49 g/mol |
| LogP | 4.6014 |
| Polar Surface Area | 70.498 Ų |
| Hydrogen Bond Acceptors | 8 |
Anticancer Properties
Recent studies have shown that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds demonstrated promising activity against A549 (lung adenocarcinoma) and C6 (glioma) cell lines with IC50 values comparable to standard chemotherapeutics like cisplatin.
- Cytotoxicity Studies :
- Compounds derived from the benzodioxole structure have shown IC50 values as low as against A549 cells .
- In vitro studies indicated that certain derivatives exhibited enhanced cytotoxicity without significant toxicity towards normal fibroblast cells (NIH/3T3), suggesting a selective action on cancerous cells .
The mechanism by which this compound exerts its effects appears to involve the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9. This enzyme plays a crucial role in tumor metastasis and invasion.
- MMP Inhibition : Molecular docking studies have suggested that this compound and its analogs bind effectively to the active site of MMP-9, inhibiting its activity and thereby potentially reducing cancer cell migration and invasion .
Case Studies
Several case studies have documented the effectiveness of related compounds in preclinical settings:
- Study on A549 Cells :
- C6 Glioma Model :
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide exhibit significant anticancer properties. The benzodioxole moiety is known to enhance the bioactivity of various anticancer agents by modulating signaling pathways involved in cell proliferation and apoptosis. Studies have shown that derivatives of benzodioxole can inhibit tumor growth in vitro and in vivo by targeting specific cancer cell lines .
1.2 Antiviral Properties
The compound's structural features suggest potential antiviral applications, particularly against RNA viruses such as SARS-CoV-2. Research has demonstrated that similar compounds can interact with viral proteins, inhibiting their function and thereby preventing viral replication . Molecular docking studies have indicated that the compound could effectively bind to key viral targets, providing a basis for further development as an antiviral agent.
Materials Science
2.1 Organic Electronics
The incorporation of bithiophene units in the compound enhances its electronic properties, making it suitable for applications in organic electronics. These materials are increasingly used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high charge mobility associated with bithiophene derivatives contributes to improved device performance .
2.2 Photovoltaic Applications
Recent studies have explored the use of this compound in solar cell technology. Its ability to absorb light efficiently and convert it into electrical energy positions it as a promising candidate for next-generation photovoltaic materials. The synergistic effect of the benzodioxole and bithiophene components enhances light harvesting and charge transport properties .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Key Observations:
Ethanediamide Linkers: Both the target compound and QOD utilize ethanediamide bridges, which are critical for binding to proteases like falcipain-2 via hydrogen bonding . However, QOD’s tetrahydroquinoline group enhances planar aromatic interactions, while the target compound’s bithiophene may improve redox activity or electronic properties.
Benzodioxolyl Motifs : The benzodioxole group is shared with QOD and the biphenyl sulfonamide derivative . This moiety is associated with improved metabolic stability and CNS penetration .
Bithiophene vs. Biphenyl: The target compound’s bithiophene unit differs from ICD’s biphenyl group.
Physicochemical Properties
| Property | Target Compound | QOD | ICD |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (est.) | ~430 g/mol (est.) | ~400 g/mol (est.) |
| LogP | ~3.5 (moderate lipophilicity) | ~4.0 | ~3.0 |
| Solubility | Low in water (hydroxyethyl may improve) | Low | Moderate (carboxamide) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
